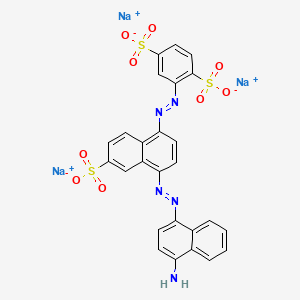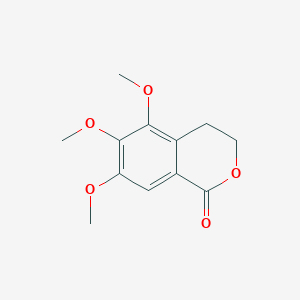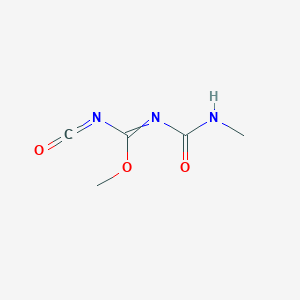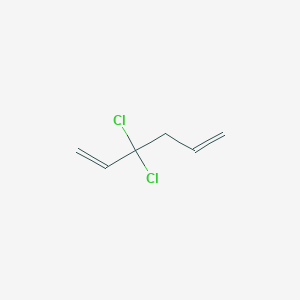
3,3-Dichlorohexa-1,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichlorohexa-1,5-diene is an organic compound characterized by the presence of two chlorine atoms attached to the third carbon of a hexa-1,5-diene structure. This compound falls under the category of dienes, which are hydrocarbons containing two double bonds. The unique positioning of the chlorine atoms imparts distinct chemical properties to this compound, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichlorohexa-1,5-diene typically involves the chlorination of hexa-1,5-diene. One common method is the addition of chlorine gas to hexa-1,5-diene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where hexa-1,5-diene is reacted with chlorine gas in a reactor. The process parameters, such as temperature, pressure, and flow rates, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dichlorohexa-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or ozone, leading to the formation of chlorinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of chlorinated alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products:
Oxidation: Chlorinated aldehydes or carboxylic acids.
Reduction: Chlorinated alkanes.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
3,3-Dichlorohexa-1,5-diene has found applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dichlorohexa-1,5-diene involves its interaction with various molecular targets. The presence of chlorine atoms makes the compound highly reactive, allowing it to participate in electrophilic addition and substitution reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1,5-Hexadiene: A non-chlorinated analog with similar structural features but different reactivity due to the absence of chlorine atoms.
3,3-Dibromohexa-1,5-diene: A brominated analog with similar reactivity patterns but different physical properties due to the presence of bromine atoms.
Uniqueness: 3,3-Dichlorohexa-1,5-diene is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
64362-13-6 |
|---|---|
Fórmula molecular |
C6H8Cl2 |
Peso molecular |
151.03 g/mol |
Nombre IUPAC |
3,3-dichlorohexa-1,5-diene |
InChI |
InChI=1S/C6H8Cl2/c1-3-5-6(7,8)4-2/h3-4H,1-2,5H2 |
Clave InChI |
MXXILWXXEPAKFZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C=C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


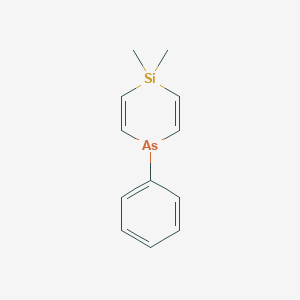
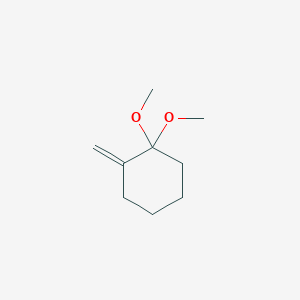
![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)


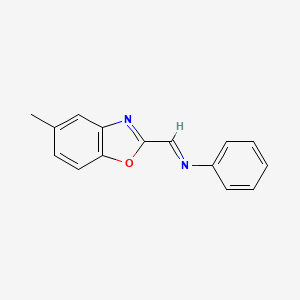

![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
